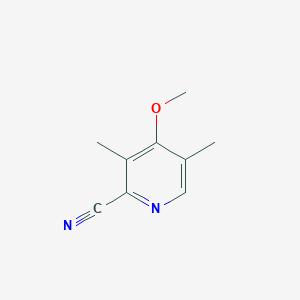

4-Methoxy-3,5-dimethylpicolinonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-3,5-dimethylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUHFNGGLJKJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454184 | |

| Record name | 2-Pyridinecarbonitrile, 4-methoxy-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104916-41-8 | |

| Record name | 4-Methoxy-3,5-dimethyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104916-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarbonitrile, 4-methoxy-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Methoxy 3,5 Dimethylpicolinonitrile

De Novo Synthetic Approaches to the Picolinonitrile Core

The de novo synthesis of highly substituted pyridines, such as 4-Methoxy-3,5-dimethylpicolinonitrile, involves the assembly of the heterocyclic ring from open-chain starting materials. While specific examples for the direct de novo synthesis of this exact molecule are not extensively documented in publicly available literature, general principles of pyridine (B92270) synthesis offer plausible routes. These methods often involve multi-component reactions and novel catalytic cyclizations to construct the complex pyridine core.

Multi-Step Synthesis Pathways

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex molecules in a single step from three or more reactants. researchgate.net Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses are foundational for creating pyridine rings. rsc.org The Hantzsch synthesis, for instance, typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which is subsequently oxidized to the pyridine. youtube.com

A potential multi-component strategy for a molecule with the substitution pattern of 4-Methoxy-3,5-dimethylpicolinonitrile could conceptually involve the reaction of a β-dicarbonyl compound, an enone, and an ammonia source, followed by functional group manipulations to introduce the methoxy (B1213986) and nitrile groups. The Guareschi-Thorpe reaction is another relevant classical method that can yield pyridines directly through the condensation of cyanoacetyl compounds with β-ketoesters in the presence of ammonia. acsgcipr.org

Exploration of Novel Catalytic Strategies

Modern synthetic chemistry has seen the emergence of advanced catalytic methods for pyridine synthesis. Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles present a direct route to substituted pyridines. youtube.com For instance, a rhodium complex can catalyze the reaction between two alkyne molecules and a nitrile to form the pyridine ring. youtube.com

Another innovative approach involves the rhodium(III)-catalyzed coupling of α,β-unsaturated oximes with alkenes. nih.gov This method proceeds through a C-H activation, alkene insertion, and a subsequent C-N bond formation and N-O bond cleavage cascade to furnish the pyridine ring with high regioselectivity. nih.gov Palladium-catalyzed C-H activation has also been employed to synthesize multi-substituted pyridines from α,β-unsaturated oxime ethers and alkenes, involving an aza-6π-electrocyclization step. core.ac.uk While these strategies have been demonstrated for a range of substituted pyridines, their specific application to produce 4-Methoxy-3,5-dimethylpicolinonitrile would require the selection of appropriately substituted acyclic precursors.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of de novo pyridine syntheses is highly dependent on the optimization of reaction conditions. Key parameters include the choice of catalyst, solvent, temperature, and the nature of the starting materials. For instance, in catalytic cycloadditions, the ligand on the metal center can significantly influence the regioselectivity of the reaction. nih.gov The use of microwave irradiation or flow chemistry techniques has been shown to improve reaction times and yields in some multi-component reactions for pyridine synthesis. acsgcipr.org The development of solvent-free reaction conditions, as demonstrated in some aldol (B89426) condensation-Michael addition sequences leading to pyridines, offers a greener and more efficient alternative. rsc.org

Precursor-Based Synthesis and Derivatization

The most extensively documented routes to 4-Methoxy-3,5-dimethylpicolinonitrile involve the functionalization of a pre-existing pyridine ring system. This approach offers a high degree of control over the final substitution pattern.

Synthetic Routes from Substituted Pyridine Ring Systems

A common and well-established pathway to 4-Methoxy-3,5-dimethylpicolinonitrile starts from 3,5-dimethylpyridine (B147111). This multi-step synthesis involves a series of carefully controlled reactions to introduce the required functional groups at the desired positions.

The initial step is the oxidation of 3,5-dimethylpyridine to its corresponding N-oxide. This is typically achieved using an oxidizing agent such as hydrogen peroxide in acetic acid. The formation of the N-oxide activates the pyridine ring, facilitating subsequent electrophilic substitution reactions.

The next stage is the nitration of the 3,5-dimethylpyridine-N-oxide. This is a critical step that introduces a nitro group at the 4-position. The reaction is generally carried out using a mixture of fuming nitric acid and sulfuric acid. Careful temperature control is essential to prevent over-nitration and ensure high regioselectivity.

Following nitration, the nitro group is replaced by a methoxy group. This nucleophilic substitution is typically performed by treating the 4-nitro derivative with sodium methoxide (B1231860) in methanol. This step establishes the crucial 4-methoxy substituent.

The general sequence is outlined in the table below:

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | 3,5-Dimethylpyridine | H₂O₂ / Acetic Acid | 3,5-Dimethylpyridine-N-oxide | >90% |

| 2 | 3,5-Dimethylpyridine-N-oxide | Fuming HNO₃ / H₂SO₄ | 3,5-Dimethyl-4-nitropyridine-N-oxide | ~85% |

| 3 | 3,5-Dimethyl-4-nitropyridine-N-oxide | Sodium Methoxide / Methanol | 4-Methoxy-3,5-dimethylpyridine-N-oxide | Not specified |

Table 1: Synthesis of 4-Methoxy-3,5-dimethylpyridine-N-oxide from 3,5-Dimethylpyridine.

Introduction of the Nitrile Functionality: Methodological Advancements

With the 4-methoxy-3,5-dimethylpyridine (B123045) core established, the final key step is the introduction of the nitrile group at the 2-position. One documented method involves the reaction of the N-oxide intermediate with dimethyl sulfate, followed by treatment with potassium cyanide (KCN). This process, known as the Reissert-Kaufmann reaction, introduces the cyano group at the 2-position of the pyridine ring.

An alternative and efficient method for the final cyanation step starts from 4-Methoxy-3,5-dimethylpyridine-2-carboxylic acid amide. The amide can be dehydrated to the corresponding nitrile using a dehydrating agent such as trifluoroacetic anhydride (B1165640) in the presence of pyridine. This reaction has been reported to proceed with high yield.

| Starting Material | Reagents | Product | Yield |

| 4-Methoxy-3,5-dimethylpyridine-2-carboxylic acid amide | Trifluoroacetic anhydride, Pyridine | 4-Methoxy-3,5-dimethylpicolinonitrile | 91% |

Table 2: Conversion of Amide to Nitrile.

Another approach to functionalize the 2-position involves the initial formation of 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. This can then be converted to a leaving group, such as a chloride, which is subsequently displaced by a cyanide nucleophile to yield the target picolinonitrile.

Principles of Green Chemistry in Synthesis

Development of Solvent-Free and Atom-Economical Methods

A primary goal in the green synthesis of 4-Methoxy-3,5-dimethylpicolinonitrile is the development of solvent-free and atom-economical methods. Atom economy is a measure of the efficiency of a chemical reaction in converting the atoms of the reactants into the desired product. jocpr.comnih.gov Traditional synthetic routes for this compound and its precursors often have poor atom economy, generating significant amounts of waste.

The conventional synthesis of 4-Methoxy-3,5-dimethylpicolinonitrile can start from 3,5-dimethylpyridine. This multi-step process typically involves:

Oxidation to 3,5-dimethylpyridine-N-oxide.

Nitration to form 3,5-Dimethyl-4-nitropyridine-1-oxide.

Reaction with dimethyl sulfate.

Treatment with potassium cyanide (KCN) to introduce the nitrile group.

Replacement of the nitro group with a methoxy group using sodium methoxide. google.com

This pathway utilizes hazardous reagents like KCN and generates by-products at each stage, leading to a low atom economy.

In contrast, greener approaches focus on maximizing the incorporation of all reactant atoms into the final product. This can be achieved through rearrangement reactions, addition reactions, and cycloadditions, which are inherently more atom-economical. jocpr.comnih.gov Furthermore, the development of solvent-free reaction conditions is a key aspect of green chemistry, as it eliminates the environmental and health risks associated with volatile organic compounds. Research has shown that various pyridine derivatives can be synthesized efficiently under solvent-free conditions, often with the aid of a catalyst.

The following table provides a comparative overview of a traditional synthesis step for a related pyridine derivative versus a greener, optimized approach.

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for a Key Intermediate

| Feature | Traditional Method (Example: Chlorination) | Greener Optimized Method |

| Solvent | Halogenated solvents (e.g., Dichloromethane, Chloroform) google.com | Toluene (can be recycled) google.com |

| Reagent | Thionyl chloride google.com | Triphosgene (in a more controlled manner) google.com |

| Process | Multiple steps with isolation of intermediates google.com | One-pot synthesis without intermediate isolation researchgate.net |

| Waste | Significant solvent and reagent waste | Reduced waste due to solvent recycling and process intensification |

| Yield | Generally lower overall yield (e.g., 40-50% for a multi-step process) google.com | High yield (e.g., >90% for specific steps) google.com |

Sustainable Catalysis in 4-Methoxy-3,5-dimethylpicolinonitrile Synthesis

The use of sustainable catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations with reduced environmental impact. In the synthesis of 4-Methoxy-3,5-dimethylpicolinonitrile and related pyridine derivatives, catalysts can play a pivotal role in enabling greener reaction pathways.

Catalysts can facilitate reactions under milder conditions, reduce the need for stoichiometric reagents that are often toxic and generate waste, and can be designed for easy separation and reuse. For pyridine synthesis, a variety of catalytic systems have been explored. For instance, the hydrogenation of the nitrile group in 3,5-dimethyl-4-methoxypyridine-2-carbonitrile is a key step in the synthesis of related compounds, and this is typically carried out using catalysts like Raney nickel or Palladium on activated charcoal. google.comgoogle.com

More advanced and sustainable catalytic systems are also being investigated. These include:

Heterogeneous Catalysts: Solid catalysts that can be easily filtered from the reaction mixture, simplifying product purification and allowing for catalyst recycling.

Biocatalysts: Enzymes that can perform highly selective transformations under mild, aqueous conditions.

Photocatalysts: Catalysts that are activated by light, enabling new types of chemical reactions.

The following table summarizes some sustainable catalytic approaches that could be relevant to the synthesis of 4-Methoxy-3,5-dimethylpicolinonitrile.

Table 2: Potential Sustainable Catalytic Methods for Pyridine Derivative Synthesis

| Catalyst Type | Example Catalyst | Potential Application in Synthesis | Green Advantage |

| Heterogeneous Catalyst | Raney Nickel | Hydrogenation of the nitrile group google.com | Recyclable, avoids contamination of the product with metal residues. |

| Palladium on Charcoal | Pd/C | Hydrogenation of the nitrile group google.com | High activity and selectivity, recyclable. |

| Green Acid Catalyst | Pyridine-2-carboxylic acid | One-pot multicomponent reactions nih.gov | Sustainable, can be used in aqueous media, and is recyclable. nih.gov |

The development and application of such catalytic systems are essential for advancing the green synthesis of 4-Methoxy-3,5-dimethylpicolinonitrile, leading to more sustainable and economically viable industrial processes.

Mechanistic Investigations of Chemical Transformations Involving 4 Methoxy 3,5 Dimethylpicolinonitrile

Kinetic and Thermodynamic Studies of Reactions

Specific kinetic and thermodynamic parameters for reactions involving 4-Methoxy-3,5-dimethylpicolinonitrile have not been extensively published. However, it is understood that such data can be modeled using computational methods like Density Functional Theory (DFT). These theoretical calculations can help predict reaction intermediates, transition states, and the regioselectivity of functional group transformations.

Elucidation of Reaction Mechanisms and Intermediates

The chemical transformations of 4-Methoxy-3,5-dimethylpicolinonitrile are primarily understood through its application in multi-step syntheses.

4-Methoxy-3,5-dimethylpicolinonitrile is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the proton pump inhibitor Omeprazole (B731). google.com In these synthetic pathways, the picolinonitrile serves as a precursor to the substituted pyridinylmethyl moiety of the final drug molecule.

A key transformation involves the conversion of the nitrile group of 4-Methoxy-3,5-dimethylpicolinonitrile into a methylthio group, which is subsequently oxidized. This process ultimately leads to the formation of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]sulfinyl-1H-benzimidazole (Omeprazole). justia.comgoogle.com The synthesis of related benzimidazole (B57391) derivatives, which also function as gastric H+/K+-ATPase inhibitors, similarly utilizes 4-Methoxy-3,5-dimethylpicolinonitrile as a starting reactant.

The general synthetic sequence involves the reaction of 4-Methoxy-3,5-dimethylpicolinonitrile to form a thioether intermediate, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]thio]benzimidazole. This intermediate is then oxidized to the corresponding sulfoxide, Omeprazole. google.com

A significant side-product that can form during the oxidation step is the corresponding N-oxide, 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-ylmethylsulfinyl)-1H-benzimidazole N-oxide. google.com The formation of this N-oxide highlights a competing reaction pathway involving the pyridine (B92270) nitrogen.

The reactivity of 4-Methoxy-3,5-dimethylpicolinonitrile is dictated by the interplay of its various functional groups and the aromatic pyridine ring.

Nucleophilic Character : The lone pair of electrons on the pyridine nitrogen atom imparts nucleophilic character to the molecule. This site can react with electrophiles, and under certain oxidative conditions, can lead to the formation of an N-oxide. google.com

Electrophilic Character : The nitrile group (-CN) is a strong electron-withdrawing group, which makes the carbon atom of the nitrile susceptible to nucleophilic attack. This reactivity is harnessed in its conversion to other functional groups during synthesis.

Aromatic Ring Reactivity : The pyridine ring itself is electron-deficient compared to benzene, which generally makes it less reactive towards electrophilic aromatic substitution. However, the substituents on the ring significantly modulate its reactivity:

The 4-methoxy group is an activating group due to its ability to donate electron density to the ring through resonance. It acts as an ortho-para director. youtube.com

The 3,5-dimethyl groups are weakly activating and also ortho-para directing.

The 2-nitrile group is a deactivating group, withdrawing electron density from the ring.

The combined effect of these substituents makes the electron density of the pyridine ring in 4-Methoxy-3,5-dimethylpicolinonitrile complex, influencing the regioselectivity of any potential electrophilic substitution reactions.

Computational Chemistry Approaches to Mechanistic Understanding

While specific computational studies on 4-Methoxy-3,5-dimethylpicolinonitrile are not readily found in the literature, computational chemistry, particularly Density Functional Theory (DFT), represents a powerful tool for investigating its mechanistic pathways. Such methods could be employed to:

Model the thermodynamics and kinetics of its reactions.

Predict the structures of intermediates and transition states.

Elucidate the electronic factors that govern its reactivity, such as the nucleophilicity of the pyridine nitrogen and the electrophilicity of the nitrile carbon.

For instance, DFT calculations have been used to study the mechanism of nucleophilic substitution reactions in related nitrobenzofurazan ethers, providing insights into potential energy surfaces and thermodynamic and kinetic parameters. researchgate.net Similar approaches could provide a deeper understanding of the chemical transformations of 4-Methoxy-3,5-dimethylpicolinonitrile.

Derivatives and Analogues of 4 Methoxy 3,5 Dimethylpicolinonitrile: Synthesis and Chemical Reactivity

Directed Synthesis of Functionalized Derivatives

The strategic functionalization of 4-methoxy-3,5-dimethylpicolinonitrile allows for the creation of a diverse array of derivatives with tailored properties. Synthetic efforts have focused on both modifications of the pyridine (B92270) ring and the elaboration of its side-chain functionalities.

Modifications of the Picolinonitrile Ring System

Modifications to the core pyridine ring of 4-methoxy-3,5-dimethylpicolinonitrile can introduce new functionalities and alter the electronic properties of the molecule.

One key transformation is the demethylation of the methoxy (B1213986) group to yield the corresponding 4-hydroxy-3,5-dimethylpicolinonitrile. This transformation can be achieved using various demethylating agents. The resulting hydroxyl group can then serve as a handle for further functionalization, such as etherification or esterification, to introduce a wide range of substituents at the 4-position.

Another potential modification involves the oxidation of the pyridine nitrogen to form the corresponding N-oxide. Pyridine N-oxides exhibit altered reactivity compared to the parent pyridine, often facilitating electrophilic substitution at the positions ortho and para to the N-oxide group. youtube.com For instance, treatment of a pyridine N-oxide with phosphorus oxychloride (POCl₃) can lead to chlorination at the 2- or 6-position. abertay.ac.uk

Elaboration of Side-Chain Functionalities

The methyl groups and the nitrile group on the picolinonitrile ring offer multiple avenues for the elaboration of side-chain functionalities.

A significant transformation involves the reduction of the nitrile group. Catalytic hydrogenation of 4-methoxy-3,5-dimethylpicolinonitrile can yield 2-(aminomethyl)-4-methoxy-3,5-dimethylpyridine. youtube.com This primary amine can then be further modified. For example, diazotization of the aminomethyl group under hydrolyzing conditions can produce 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine. youtube.com Subsequent treatment of this alcohol with a chlorinating agent like thionyl chloride can then furnish 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride. nih.govwikipedia.orgpearson.com

The reactivity of the methyl groups can also be exploited. The methyl group at the 2-position of a pyridine ring is known to be relatively acidic and can be deprotonated with a strong base like butyllithium. The resulting anion can then react with various electrophiles, allowing for the introduction of different functional groups. rsc.org

Chemical Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a wide range of chemical transformations, providing access to various other functionalities.

Hydrolysis, Reduction, and Related Conversion Pathways

The hydrolysis of the nitrile group in 4-methoxy-3,5-dimethylpicolinonitrile can lead to the corresponding picolinamide (B142947) and subsequently to 4-methoxy-3,5-dimethylpicolinic acid. The hydrolysis of 2-cyanopyridines can be influenced by catalysts such as metal ions and metal oxides. uoanbar.edu.iq For instance, the presence of copper(II) ions has been shown to promote the direct hydrolysis of 2-cyanopyridine (B140075) to picolinic acid. wikipedia.org The hydrolysis of cyanopyridines can also be carried out under basic conditions, for example, using sodium hydroxide. buchler-gmbh.com

As mentioned previously, the reduction of the nitrile group is a key transformation. Catalytic hydrogenation over a suitable catalyst, such as those containing palladium or nickel, can efficiently convert the nitrile to a primary amine, 2-(aminomethyl)-4-methoxy-3,5-dimethylpyridine. youtube.com

Cycloaddition and Condensation Reactions

While specific examples involving 4-methoxy-3,5-dimethylpicolinonitrile are not extensively documented in readily available literature, the nitrile group and the pyridine ring can, in principle, participate in cycloaddition and condensation reactions.

Cycloaddition Reactions: The pyridine ring itself is generally a poor diene in Diels-Alder reactions due to its aromaticity. However, coordination to a metal center can disrupt this aromaticity and promote cycloaddition reactions with electron-deficient alkenes. researchgate.netscbt.com 1,3-Dipolar cycloadditions are another class of reactions that could potentially involve the nitrile group or the pyridine ring. These reactions between a 1,3-dipole and a dipolarophile are a powerful tool for the synthesis of five-membered heterocyclic rings. arkat-usa.orgrsc.org

Condensation Reactions: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, often catalyzed by a weak base. rsc.org While 4-methoxy-3,5-dimethylpicolinonitrile itself does not have an active methylene (B1212753) group directly, derivatives where one of the methyl groups is functionalized to an active methylene species could undergo such reactions. synarchive.comlscollege.ac.in Another relevant reaction is the Thorpe-Ziegler reaction, which is an intramolecular condensation of a dinitrile to form a cyclic ketone after hydrolysis, a process conceptually related to the Dieckmann condensation. researchgate.netscbt.comnumberanalytics.comstackexchange.comnih.gov

Structure-Reactivity Relationships in 4-Methoxy-3,5-dimethylpicolinonitrile Derivatives

The reactivity of 4-methoxy-3,5-dimethylpicolinonitrile and its derivatives is intrinsically linked to the electronic properties of the substituents on the pyridine ring.

The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to benzene. nih.gov Electrophilic attack, when it does occur, is generally directed to the 3- and 5-positions. buchler-gmbh.com The methoxy group at the 4-position is an electron-donating group through resonance, which can influence the regioselectivity of reactions. Conversely, the nitrile group at the 2-position is electron-withdrawing.

The interplay of these electronic effects governs the reactivity of the molecule. For instance, in nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the nitrile group and the pyridine nitrogen can activate the ring towards attack by nucleophiles.

Theoretical and Computational Chemistry Studies of 4 Methoxy 3,5 Dimethylpicolinonitrile

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the electron distribution and molecular orbitals of 4-Methoxy-3,5-dimethylpicolinonitrile. mdpi.com

At the core of this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A larger gap implies higher kinetic stability and lower chemical reactivity.

For 4-Methoxy-3,5-dimethylpicolinonitrile, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the methoxy (B1213986) group, while the LUMO would likely be distributed over the electron-withdrawing nitrile group and the aromatic system.

Another key aspect of electronic structure analysis is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For 4-Methoxy-3,5-dimethylpicolinonitrile, the MEP would show negative potential (typically colored red or yellow) around the nitrogen atom of the pyridine ring, the oxygen atom of the methoxy group, and the nitrogen atom of the nitrile group, indicating these are the most likely sites for electrophilic attack. Conversely, positive potential (blue) would be found around the hydrogen atoms.

Table 1: Illustrative Frontier Orbital Energies for 4-Methoxy-3,5-dimethylpicolinonitrile This table presents typical values for a molecule of this type as derived from DFT calculations to illustrate the concept.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Indicator of chemical stability and reactivity |

Conformational Analysis and Dynamics

Molecules are not static entities; they exist as an ensemble of different spatial arrangements or conformations. Conformational analysis investigates the various geometries a molecule can adopt and their relative stabilities. For 4-Methoxy-3,5-dimethylpicolinonitrile, the primary source of conformational flexibility is the rotation around the single bond connecting the methoxy group to the pyridine ring.

Computational methods can map the potential energy surface (PES) by systematically changing the dihedral angle of the C(ring)-O-C-H bond of the methoxy group. This analysis reveals the energy minima, corresponding to stable conformers, and the energy barriers to rotation between them. Substituents on a ring system, like the methyl groups on the pyridine ring in this molecule, can impose significant steric and stereoelectronic effects that influence conformational equilibria. nih.gov

The most stable conformer is likely one that minimizes steric hindrance between the methoxy group's methyl hydrogens and the adjacent methyl group on the pyridine ring. Understanding the preferred conformation is vital as it can significantly impact the molecule's reactivity and how it interacts with other molecules.

Table 2: Hypothetical Conformational Energy Profile of the Methoxy Group Rotation This table provides an example of data obtained from a Potential Energy Surface scan.

| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Conformation |

| 0° | 0.0 | Most Stable (Staggered) |

| 60° | 3.5 | Transition State (Eclipsed) |

| 120° | 0.2 | Local Minimum |

| 180° | 0.1 | Stable Conformer |

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations are essential for predicting a molecule's reactivity and the selectivity of its reactions. mdpi.com By leveraging DFT, a set of global and local reactivity descriptors can be calculated from the electronic structure. These descriptors help rationalize the chemical behavior of 4-Methoxy-3,5-dimethylpicolinonitrile in synthetic pathways.

Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. For 4-Methoxy-3,5-dimethylpicolinonitrile, these calculations would likely confirm the nucleophilic character of the pyridine nitrogen and the electrophilic character of the carbon atom in the nitrile group.

Table 3: Exemplar Reactivity Descriptors Calculated via DFT This table shows representative values for a molecule like 4-Methoxy-3,5-dimethylpicolinonitrile to demonstrate the output of such calculations.

| Descriptor | Definition | Hypothetical Value (a.u.) | Implication |

| Chemical Potential (μ) | (EHOMO+ELUMO)/2 | -0.145 | Tendency to donate electrons |

| Chemical Hardness (η) | (ELUMO-EHOMO) | 0.097 | High stability, low reactivity |

| Global Electrophilicity (ω) | μ²/2η | 0.108 | Moderate electrophilic character |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics describes the electronic nature of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with each other and with a solvent. MD simulations model the movements of atoms and molecules based on a force field, providing a dynamic picture of intermolecular forces. ucl.ac.uk

For 4-Methoxy-3,5-dimethylpicolinonitrile, MD simulations can be used to understand:

Solvation: How the molecule orients itself in different solvents and the strength of solvent-solute interactions.

Aggregation: The tendency of molecules to self-associate in solution through non-covalent interactions.

Intermolecular Forces: The specific types of interactions that dominate, such as van der Waals forces, dipole-dipole interactions, or potential weak hydrogen bonds. The presence of aromatic rings also suggests the possibility of π-π stacking interactions between molecules.

Such simulations are crucial for predicting physical properties like solubility and for understanding the environment in which a chemical reaction occurs. For instance, MD studies on various pyridine derivatives have been used to explore their behavior in complex systems, from biological environments to combustion processes. ucl.ac.uknih.gov

Table 4: Types of Intermolecular Interactions Investigated by MD Simulations

| Interaction Type | Potential Sites on 4-Methoxy-3,5-dimethylpicolinonitrile | Significance |

| Dipole-Dipole | Nitrile group, Methoxy group, Pyridine N | Governs orientation and solubility in polar media |

| Van der Waals | Entire molecule, especially methyl groups | Contributes to overall packing and non-polar interactions |

| π-π Stacking | Pyridine ring | Influences aggregation and crystal packing |

| Weak C-H···N/O Hydrogen Bonds | Methyl/Aromatic C-H donors; Pyridine N, Methoxy O, Nitrile N acceptors | Can provide additional stability in condensed phases |

Advanced Applications of 4 Methoxy 3,5 Dimethylpicolinonitrile and Its Derivatives in Chemical Research

Utilization in the Synthesis of Complex Organic Molecules

4-Methoxy-3,5-dimethylpicolinonitrile and its derivatives are key intermediates in the synthesis of a variety of complex organic molecules, most notably in the pharmaceutical industry. The reactivity of the nitrile group and the strategic placement of the methoxy (B1213986) and methyl substituents allow for a range of chemical transformations, leading to the construction of intricate molecular architectures.

A primary application of this compound is in the production of proton pump inhibitors (PPIs), a class of drugs used to treat acid-related gastrointestinal disorders. nih.govgoogle.com The 4-methoxy-3,5-dimethylpyridinyl moiety is a critical structural component of highly successful drugs like esomeprazole. nih.gov The synthesis of these drugs often involves the conversion of the picolinonitrile to a more reactive intermediate, such as a chloromethyl or hydroxymethyl derivative.

For instance, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a direct derivative, is a crucial reagent in the synthesis of omeprazole (B731). chemicalbook.com The synthesis process can involve the hydrogenation of the nitrile group of 4-methoxy-3,5-dimethylpicolinonitrile to form the corresponding aminomethyl derivative, which can then be further modified. google.comgoogle.com A patent describes a process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives, which are valuable intermediates for ATPase inhibitors, starting from 3,5-dimethyl-4-methoxypyridine-2-carbonitrile. google.com

The nitrile group itself offers a handle for various chemical modifications. It can be reduced to an amine, which can then participate in a wide array of coupling reactions. nih.gov Alternatively, the nitrile can be hydrolyzed to a carboxylic acid or an amide, providing further synthetic pathways. The methoxy and methyl groups can also be substituted under specific conditions, allowing for the fine-tuning of the molecule's properties. nih.gov

The following table summarizes the key derivatives of 4-Methoxy-3,5-dimethylpicolinonitrile and their roles in the synthesis of complex organic molecules:

| Derivative | CAS Number | Molecular Formula | Role in Synthesis |

| 4-Methoxy-3,5-dimethyl-2-pyridinemethanol | 86604-78-6 | C9H13NO2 | Intermediate in the synthesis of proton pump inhibitors. |

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 | C9H13Cl2NO | Key intermediate for the antiulcer agent Omeprazole. chemicalbook.com |

| 3,5-Dimethyl-4-methoxypyridine-2-methanamine | Not Found | C9H14N2O | Product of nitrile group hydrogenation, precursor to further functionalization. google.comgoogle.com |

Role as Building Blocks in Materials Science Research

The unique electronic and structural characteristics of pyridine (B92270) derivatives make them attractive building blocks for the development of advanced materials. While specific research on 4-Methoxy-3,5-dimethylpicolinonitrile in materials science is not extensively documented in publicly available literature, the broader class of pyridine compounds is utilized in the synthesis of functional polymers and materials. nih.gov

The incorporation of pyridine moieties into polymer chains can enhance properties such as thermal stability and electrical conductivity. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, leading to the formation of materials with interesting optical and electronic properties. Pyridine derivatives are also explored for their potential in creating novel coatings and organic electronic devices.

Although direct examples are scarce, the structure of 4-Methoxy-3,5-dimethylpicolinonitrile suggests its potential utility in this field. The nitrile group could be polymerized or used as a reactive site for grafting onto other polymer backbones. The methoxy and methyl groups can influence the solubility and processing characteristics of any resulting materials. Further research is needed to fully explore the potential of this specific compound and its derivatives as building blocks for novel materials.

Applications in Agrochemical Synthesis and Development

Pyridine-based compounds are a well-established and important class of agrochemicals, exhibiting a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties. nih.govmdpi.com The pyridine ring is a common scaffold in numerous commercial pesticides.

While direct evidence of 4-Methoxy-3,5-dimethylpicolinonitrile's use in commercial agrochemicals is limited, the picolinonitrile and picolinic acid skeletons are actively being investigated for the development of new crop protection agents. For example, research has been conducted on the herbicidal activity of 4-amino-3,5,6-trichloro-2-picolinonitrile and 6-aryl-substituted-2-picolinic acids. nih.govmdpi.com These studies indicate that modifications to the pyridine ring and the nature of the substituents can lead to potent and selective herbicides.

The fungicidal activity of pyridine derivatives is also a significant area of research. google.comnih.govresearchgate.net The ability of the pyridine nitrogen to coordinate with metal ions is often exploited in the design of fungicides. Hybrid molecules incorporating pyridine with other heterocyclic systems, such as imidazoles and benzimidazoles, have shown promising antifungal activity against both human and plant pathogens. nih.gov

The following table highlights the herbicidal activity of some picolinic acid derivatives, which could be conceptually related to derivatives of 4-Methoxy-3,5-dimethylpicolinonitrile:

| Compound Class | Target Weeds | Activity Level |

| 6-Aryl-2-picolinates | Broadleaf weeds | Excellent herbicidal activity. mdpi.com |

| 3-Chloro-6-pyrazolyl-2-picolinic acids | Broadleaf weeds | Better and broader herbicidal activity than clopyralid. mdpi.com |

| 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Brassica napus, Amaranthus retroflexus | Good inhibitory effects on broadleaf weeds. nih.gov |

Development of Novel Chemical Probes and Reagents

The development of chemical probes is crucial for understanding complex biological processes. These tools, which are often small molecules with specific reactivity or fluorescent properties, allow for the visualization and manipulation of biological targets in their native environment. Pyridine and picolinonitrile derivatives are valuable scaffolds for the design of such probes.

4-Methoxy-3,5-dimethylpicolinonitrile has been identified as a biochemical for proteomics research, suggesting its potential use or the use of its derivatives in this field. google.com The nitrile group can be a key functional handle for attaching reporter groups, such as fluorophores or biotin (B1667282) tags, which are essential for detecting and identifying proteins.

The inherent fluorescence of some pyridine derivatives makes them attractive candidates for the development of fluorescent probes. nih.gov For instance, 15N-labelled pyridines can serve as sensitive NMR probes for studying chemical and biological environments due to the sensitivity of the 15N chemical shift to factors like hydrogen bonding and protonation state. nih.gov While specific fluorescent probes derived directly from 4-Methoxy-3,5-dimethylpicolinonitrile are not widely reported, the general principles of probe design suggest its potential in this area. The electronic properties of the substituted pyridine ring could be modulated to create probes with specific excitation and emission wavelengths for various imaging applications.

Future Perspectives and Research Challenges in 4 Methoxy 3,5 Dimethylpicolinonitrile Chemistry

Emerging Synthetic Methodologies for Enhanced Efficiency

The traditional synthesis of polysubstituted pyridines can be complex and often requires multiple steps with moderate yields. The future of 4-Methoxy-3,5-dimethylpicolinonitrile synthesis will likely see a shift from conventional batch processing to more efficient and sustainable methods. Emerging methodologies that promise to enhance the efficiency of its production include:

Continuous Flow Chemistry: The adoption of continuous flow reactors, particularly those integrated with microwave technology, offers a transformative approach to the synthesis of pyridines. nih.govbeilstein-journals.orgresearchgate.net These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety by minimizing the accumulation of hazardous intermediates. The Bohlmann-Rahtz pyridine (B92270) synthesis, a classical method for preparing substituted pyridines, has been successfully adapted to flow conditions, suggesting a viable pathway for the continuous production of 4-Methoxy-3,5-dimethylpicolinonitrile. nih.govbeilstein-journals.orgresearchgate.net

Automated Synthesis Platforms: The development of automated synthesis platforms enables the rapid and systematic production of compound libraries. nih.gov By automating the synthetic sequence for 4-Methoxy-3,5-dimethylpicolinonitrile, researchers can efficiently explore a wide range of reaction conditions and starting materials to optimize its synthesis. This approach not only accelerates the discovery of more efficient synthetic routes but also facilitates the generation of derivatives for screening purposes.

| Synthetic Methodology | Potential Advantages for 4-Methoxy-3,5-dimethylpicolinonitrile Synthesis | Relevant Synthetic Approaches |

| Continuous Flow Chemistry | Increased yield, improved safety, better process control, scalability. | Bohlmann-Rahtz Pyridine Synthesis, Hantzsch Pyridine Synthesis. nih.govbeilstein-journals.orgresearchgate.netyoutube.com |

| Automated Synthesis | High-throughput optimization, rapid library generation, reduced manual labor. nih.gov | Modular synthesis approaches adaptable to robotic platforms. |

| Catalytic Methods | Increased atom economy, reduced step count, novel disconnection approaches. | Rhodium-catalyzed C-H alkylation of pyridine precursors. nih.gov |

Exploration of Untapped Reactivity Profiles and Transformations

The chemical structure of 4-Methoxy-3,5-dimethylpicolinonitrile offers multiple reactive sites that have yet to be fully explored. The nitrile group, the methoxy (B1213986) substituent, the methyl groups, and the pyridine ring itself all present opportunities for novel chemical transformations.

Future research will likely focus on:

Nitrile Group Transformations: Beyond its role as a precursor, the nitrile group can be subjected to a variety of transformations. Its reduction can yield the corresponding aminomethylpyridine, a valuable building block for further functionalization. Hydrolysis of the nitrile would provide the corresponding picolinic acid derivative, opening up avenues for the synthesis of new amides and esters.

Functionalization of the Pyridine Ring: The pyridine ring in 4-Methoxy-3,5-dimethylpicolinonitrile is electron-rich, making it amenable to electrophilic substitution, although the directing effects of the existing substituents would need to be carefully considered. Furthermore, modern cross-coupling reactions could be employed to introduce new carbon-carbon and carbon-heteroatom bonds at specific positions on the ring, provided a suitable handle (e.g., a halogen) is introduced. The introduction of a nitro group, for example, can facilitate nucleophilic substitution. nih.gov

Modification of the Methoxy and Methyl Groups: The methoxy group could potentially be demethylated to reveal a hydroxyl group, which can then be used as a handle for further derivatization. The methyl groups, while generally less reactive, could potentially be functionalized through radical-based reactions or by conversion to other functional groups.

Potential for Discovery of Novel Derivatives with Unique Properties

The true potential of 4-Methoxy-3,5-dimethylpicolinonitrile lies in its use as a scaffold for the discovery of novel derivatives with unique biological and material properties. By systematically modifying its structure, it is possible to generate a diverse range of new chemical entities.

The derivatization of 4-Methoxy-3,5-dimethylpicolinonitrile could lead to the discovery of:

Bioactive Molecules: The pyridine scaffold is a common feature in many biologically active compounds, including drugs and agrochemicals. nih.govmdpi.com By introducing various functional groups onto the 4-Methoxy-3,5-dimethylpicolinonitrile core, it may be possible to develop new compounds with a range of biological activities, such as anticancer, anti-inflammatory, or antimicrobial properties. mdpi.combrieflands.com For instance, the synthesis of novel quinazoline (B50416) derivatives from related benzonitrile (B105546) intermediates has yielded compounds with significant antitumor activity. mdpi.com

Functional Materials: The rigid, aromatic structure of the pyridine ring makes it an attractive component for the design of new functional materials. Derivatives of 4-Methoxy-3,5-dimethylpicolinonitrile could be explored for applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as ligands for the synthesis of novel metal-organic frameworks (MOFs).

Integration with High-Throughput Synthesis and Screening Platforms

The convergence of advanced synthetic methodologies with high-throughput screening technologies presents a powerful paradigm for accelerated discovery. The integration of 4-Methoxy-3,5-dimethylpicolinonitrile chemistry with these platforms is a key area for future development.

This integration will involve:

Library Synthesis: The development of robust and automated synthetic routes for 4-Methoxy-3,5-dimethylpicolinonitrile and its derivatives will enable the creation of large and diverse compound libraries. These libraries can be designed to explore specific regions of chemical space, maximizing the chances of identifying compounds with desired properties.

Rapid Screening: Once generated, these libraries can be rapidly screened for a wide range of properties using automated and miniaturized assays. This high-throughput screening approach allows for the efficient identification of "hits" that can then be further optimized in a more focused manner.

The synergy between automated synthesis and high-throughput screening will undoubtedly accelerate the pace of innovation in all areas where 4-Methoxy-3,5-dimethylpicolinonitrile-based compounds have potential applications.

Q & A

Q. What are the standard synthetic routes for 4-methoxy-3,5-dimethylpicolinonitrile, and what analytical techniques validate its purity?

The synthesis of 4-methoxy-3,5-dimethylpicolinonitrile typically involves nitrile group introduction via nucleophilic substitution or cyanation reactions. For example, analogous pyridine derivatives are synthesized using fuming sulfuric acid and nitric acid under controlled temperatures (e.g., 95°C for nitration) . Validation of purity and structure employs high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR; ¹H and ¹³C), and mass spectrometry (MS). Infrared (IR) spectroscopy is critical for confirming functional groups like nitriles (~2200 cm⁻¹) and methoxy groups (~1250 cm⁻¹) .

Q. How is 4-methoxy-3,5-dimethylpicolinonitrile utilized in medicinal chemistry, particularly for bioactive molecule synthesis?

This compound serves as a precursor for pharmacologically active molecules, such as proton pump inhibitors (e.g., omeprazole derivatives). Its methoxy and methyl substituents enhance steric and electronic properties, enabling selective binding to biological targets. For instance, derivatives like 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridinyl)methyl]sulfonyl] are synthesized via sulfonation and oxidation steps, validated by chiral HPLC for enantiomeric purity .

Q. What are the key challenges in characterizing substituent effects on the pyridine ring during functionalization?

Steric hindrance from the 3,5-dimethyl groups complicates nitrile group introduction. Researchers often optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) to mitigate side reactions. For example, Pd-catalyzed cross-coupling reactions require inert atmospheres and ligands like PCy₃ to improve yield in halogenated analogs .

Advanced Research Questions

Q. How can computational tools predict reaction pathways for synthesizing 4-methoxy-3,5-dimethylpicolinonitrile derivatives?

Density functional theory (DFT) calculations and database mining (e.g., Reaxys, PISTACHIO) model reaction thermodynamics and kinetics. These tools predict intermediates, transition states, and regioselectivity for nitrile functionalization. For example, one-step synthesis strategies leverage predictive algorithms to identify optimal precursors and catalysts, reducing trial-and-error experimentation .

Q. What strategies resolve contradictory antimicrobial activity data in structurally similar compounds?

Discrepancies in antimicrobial efficacy (e.g., against Bacillus subtilis or Candida albicans) are analyzed through structure-activity relationship (SAR) studies. Modifying substituents (e.g., replacing methoxy with halogens) or optimizing lipophilicity (ClogP) improves membrane permeability. Bioassays under standardized conditions (e.g., broth microdilution) and statistical analysis (e.g., ANOVA) validate reproducibility .

Q. How do reaction conditions influence enantiomeric excess (ee) in asymmetric syntheses involving 4-methoxy-3,5-dimethylpicolinonitrile intermediates?

Chiral catalysts like (salen)manganese complexes achieve high ee (≥49%) in sulfoxide formation. Key parameters include solvent polarity (acetonitrile/water mixtures), temperature (20°C), and oxidant concentration (H₂O₂). Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) quantifies enantiomeric purity .

Q. What are the limitations of current synthetic methods for scaling up 4-methoxy-3,5-dimethylpicolinonitrile derivatives?

Scalability is hindered by low yields in nitrile group installation (e.g., 50–70% in nitro-to-cyano conversions) and purification challenges. Continuous-flow reactors and immobilized catalysts (e.g., Pd on silica) improve efficiency. Process analytical technology (PAT), such as in-situ FTIR, monitors reaction progress in real time .

Methodological Recommendations

- Synthesis Optimization: Use Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst ratio) for nitrile installation .

- Data Validation: Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs) to confirm regiochemistry .

- Biological Assays: Employ standardized CLSI protocols for antimicrobial testing to ensure comparability across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.